molecular formula C16H24N4O3S B5513262 N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine

Cat. No.: B5513262
M. Wt: 352.5 g/mol
InChI Key: XOUCQAGFWQTRTA-CABCVRRESA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a pyrimidine ring, and cyclopropyl groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-23-9-12-6-16(18-10-17-12)19-15-8-20(7-14(15)11-2-3-11)24(21,22)13-4-5-13/h6,10-11,13-15H,2-5,7-9H2,1H3,(H,17,18,19)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUCQAGFWQTRTA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)NC2CN(CC2C3CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=NC=N1)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by the introduction of the cyclopropyl and sulfonyl groups. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methyl)pyrimidin-4-amine
  • N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(ethyl)pyrimidin-4-amine

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds

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